Pyrrolidinocholine
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(1-methylpyrrolidin-1-ium-1-yl)ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16NO/c1-8(6-7-9)4-2-3-5-8/h9H,2-7H2,1H3/q+1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDJQSBUDLXCWRU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1(CCCC1)CCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16NO+ | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00196578 | |
| Record name | Pyrrolcholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00196578 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.21 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
45651-66-9 | |
| Record name | Pyrrolcholine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0045651669 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pyrrolcholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00196578 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Mechanisms of Action and Pharmacological Target Interactions of Pyrrolidinocholine
Ligand-Receptor Binding Dynamics and Selectivity Profiling
The interaction of a ligand like Pyrrolidinocholine with its target receptors is defined by its binding affinity and its ability to differentiate between various receptor subtypes.
This compound's structural resemblance to acetylcholine (B1216132) suggests its primary targets are muscarinic acetylcholine receptors (mAChRs), a family of five G protein-coupled receptors (GPCRs) designated M1 through M5. guidetopharmacology.orgwikipedia.org These receptor subtypes have distinct tissue distributions and physiological roles. guidetopharmacology.org The affinity of a ligand for these subtypes determines its pharmacological effects. The orthosteric binding site, where acetylcholine and its analogs bind, is highly conserved across the five subtypes, which makes the development of highly selective ligands a significant challenge. guidetopharmacology.orgnih.gov
While specific binding affinity studies for this compound across the M1-M5 subtypes are not extensively detailed in available research, the affinities of other well-characterized muscarinic ligands illustrate the concept of selectivity profiling. For instance, pirenzepine (B46924) shows a marked preference for the M1 receptor over other subtypes. guidetopharmacology.org The binding affinity is typically quantified by the dissociation constant (Kd) or the inhibition constant (Ki), with lower values indicating higher affinity. open.edu
Table 1: Illustrative Affinity Profiles of Standard Muscarinic Ligands This table provides examples of how ligand affinity is presented and is not representative of this compound itself, for which specific data is not widely available.
| Ligand | M1 Affinity (pKi) | M2 Affinity (pKi) | M3 Affinity (pKi) | M4 Affinity (pKi) | M5 Affinity (pKi) | Selectivity Profile |
| Acetylcholine | High | High | High | High | High | Non-selective agonist nih.gov |
| Pirenzepine | ~8.2 | ~6.6 | ~7.0 | ~7.7 | ~7.6 | M1-selective antagonist guidetopharmacology.org |
| Darifenacin | ~7.8 | ~7.9 | ~8.8 | ~8.0 | ~8.0 | M3-selective antagonist guidetopharmacology.org |
| Atropine | High | High | High | High | High | Non-selective antagonist open.edu |
Allosteric modulation involves ligands that bind to a site on the receptor that is distinct from the primary (orthosteric) binding site used by the endogenous ligand. guidetopharmacology.orgnih.gov These modulators can enhance (Positive Allosteric Modulator, or PAM) or reduce (Negative Allosteric Modulator, or NAM) the receptor's response to the orthosteric ligand. nih.govnih.gov This mechanism offers a pathway to achieving greater receptor subtype selectivity, as allosteric sites are generally less conserved than orthosteric sites. guidetopharmacology.org
Investigations into the allosteric modulation of muscarinic receptors have identified several compounds that can fine-tune receptor activity. elifesciences.org However, there is currently no specific research available that investigates this compound's capacity to act as an allosteric modulator at muscarinic or any other receptor type.
Characterization of Receptor Subtype Affinities
Signal Transduction Pathway Elucidation
Upon binding to a receptor, a ligand initiates a cascade of intracellular events known as a signal transduction pathway. wikipedia.orgkhanacademy.org The specific pathway activated depends on the receptor type and its associated cellular machinery.
Muscarinic receptors are canonical GPCRs that transduce signals by activating heterotrimeric G proteins. wikipedia.orgwikipedia.org The five muscarinic subtypes couple to two main G protein families. guidetopharmacology.org
M1, M3, and M5 receptors primarily couple to G proteins of the Gq/11 family. mdpi.com Activation of this pathway stimulates the enzyme phospholipase C, leading to the generation of second messengers inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). This cascade typically results in an increase in intracellular calcium and the activation of protein kinase C, leading to excitatory cellular responses like smooth muscle contraction or glandular secretion.
M2 and M4 receptors couple to G proteins of the Gi/o family. guidetopharmacology.orgwikipedia.org This interaction inhibits the enzyme adenylyl cyclase, which decreases the intracellular concentration of cyclic AMP (cAMP). wikipedia.org This pathway is generally inhibitory, causing effects like the slowing of the heart rate. wikipedia.org
As a choline (B1196258) analog, this compound would be expected to activate these pathways upon binding to the respective muscarinic receptor subtypes. However, without specific functional assays, its efficacy and potential bias toward a particular signaling cascade remain undetermined.
Table 2: Muscarinic Receptor Subtype Coupling and Primary Signal Transduction
| Receptor Subtype | G Protein Family | Primary Effector | Key Second Messengers | General Cellular Response |
| M1 | Gq/11 | Phospholipase C | IP₃, DAG, Ca²⁺ | Slow neuronal excitation |
| M2 | Gi/o | Adenylyl Cyclase (Inhibition) | cAMP (decrease) | Cardiac inhibition, neural inhibition wikipedia.org |
| M3 | Gq/11 | Phospholipase C | IP₃, DAG, Ca²⁺ | Smooth muscle contraction, gland secretion guidetopharmacology.org |
| M4 | Gi/o | Adenylyl Cyclase (Inhibition) | cAMP (decrease) | Autoinhibition of neurotransmitter release guidetopharmacology.org |
| M5 | Gq/11 | Phospholipase C | IP₃, DAG, Ca²⁺ | Facilitation of dopamine (B1211576) release |
The activation of GPCRs can lead to the modulation of ion channel activity, either through direct G protein interaction or via second messenger signaling. nih.gov This is a key mechanism by which muscarinic receptors influence cellular excitability. wikipedia.org
A prominent example is the M2 receptor in the heart, where the βγ-subunit of the activated Gi protein directly binds to and opens G-protein-coupled inwardly-rectifying potassium (GIRK) channels. wikipedia.org The resulting efflux of potassium hyperpolarizes the cell membrane, slowing the heart rate. wikipedia.org Conversely, activation of M1 receptors can lead to the inhibition of certain K⁺ channels, causing depolarization and enhanced neuronal excitability.
While this compound could theoretically trigger these ion channel modulations through its action on muscarinic receptors, direct experimental evidence confirming its specific effects on these channels is not present in the available literature. It is important to distinguish this indirect modulation from the action of ligands on ligand-gated ion channels, which are a different class of receptors, such as the nicotinic acetylcholine receptor. guidetopharmacology.org
Enzyme-linked receptors, including receptor tyrosine kinases (RTKs), are a major class of cell surface receptors that typically respond to growth factors and hormones by initiating phosphorylation cascades. nih.govcusabio.comtocris.comnih.gov These pathways are distinct from the GPCR signaling pathways primarily used by the cholinergic system. cusabio.com
The primary targets for acetylcholine and its analogs are ligand-gated ion channels (nicotinic) and GPCRs (muscarinic). mhmedical.com While the signaling cascades initiated by muscarinic GPCRs can involve the downstream activation of various protein kinases (e.g., Protein Kinase C via the Gq pathway), this is an indirect effect of the initial signal transduction. ebsco.com There is no evidence from the provided search results to suggest that this compound directly binds to or activates kinase-linked receptor systems as a primary mechanism of action.
Lack of Specific Research Data Precludes Detailed Analysis of this compound's Molecular Interactions
A comprehensive review of available scientific literature reveals a significant gap in the specific research required to detail the molecular mechanisms of action and pharmacological target interactions of the chemical compound this compound, as outlined in the requested article structure. While extensive research exists for various pyrrolidine-containing derivatives and their interactions with biological targets, particularly cholinesterases, specific data on this compound itself is not present in the accessible scientific domain.
The requested article framework necessitated in-depth information on the enzymatic interactions, including inhibition and activation profiles, as well as substrate specificity and kinetic analysis of this compound. Furthermore, the outline called for detailed theoretical and computational investigations, encompassing molecular docking and dynamics simulations, and the derivation of structure-activity relationships (SAR).
Searches for "this compound enzyme inhibition," "this compound kinetic analysis," "molecular docking of this compound," "molecular dynamics of this compound," and "structure-activity relationship of this compound" did not yield specific studies on this particular compound. The body of existing research focuses on more complex molecules that incorporate a pyrrolidine (B122466) moiety. Extrapolating findings from these structurally related but distinct compounds to this compound would be speculative and would not adhere to the required standards of scientific accuracy for the requested article.
Consequently, without dedicated research on the enzymatic and computational properties of this compound, it is not possible to generate the scientifically rigorous and detailed content demanded by the provided outline. The creation of data tables and detailed research findings, as specified, is contingent on the existence of primary research data that is currently unavailable for this specific compound.
Table of Compounds Mentioned:
Preclinical Investigations of Biological Activities of Pyrrolidinocholine
In Vitro Cellular and Biochemical Assays
Based on the available scientific literature, there is a significant lack of data regarding the in vitro cellular and biochemical analysis of Pyrrolidinocholine.
Cell-Based Functional Assays
No specific cell-based functional assay data for this compound, such as assessments of cell viability, proliferation, or migration, are available in the reviewed scientific literature. One study noted the synthesis of [11C-methyl]this compound, a radiolabeled analog, and mentioned its radiochemical yield, but did not perform functional assays on the compound itself. researchgate.netresearchgate.net
Biochemical Pathway Analysis in Cell Lines
There is no available information from preclinical studies detailing the analysis of biochemical pathways affected by this compound in any cell lines.
Cellular Uptake and Distribution Studies (excluding human data)
Detailed in vitro studies on the cellular uptake and distribution of this compound in cell lines are not described in the available literature. While not an in vitro study, the influx of a radiolabeled form of the compound into brain tissue has been observed in animal models.
In Vivo Animal Model Studies (excluding clinical trial data)
Research on this compound in animal models is sparse and has been focused on its properties as a tracer for medical imaging.
Rodent Models for Preclinical Pharmacodynamic Evaluation
There is no available data from preclinical studies evaluating the pharmacodynamics of this compound in rodent models.
Non-Rodent Animal Models in Preclinical Research
The primary preclinical research involving this compound has been conducted in non-rodent models, specifically dogs, for imaging purposes. In these studies, a carbon-11 (B1219553) labeled version of this compound ([11C]this compound) was used as a choline (B1196258) analog. The influx of this tracer from plasma into the brain was measured using positron emission tomography (PET). researchgate.netresearchgate.net These investigations demonstrated that during the initial period following intravenous injection, the transfer of the tracer into the brain tissue was unidirectional. researchgate.net This characteristic is valuable for its application in PET studies to trace choline uptake.
Assessment of Translational Potential from Animal Models (excluding human correlation)
The process of translating findings from animal models to potential clinical applications involves careful consideration of the model's validity and the endpoints measured. ed.ac.uksciencemediacentre.es For a compound like this compound, this would typically involve selecting an appropriate animal species and a relevant disease model to test its biological activity. nanostring.commdpi.com The relevance of an animal model is determined by its ability to mimic the human condition in terms of physiology and pathology. nih.gov
A critical aspect of assessing translational potential is the concordance between outcomes in animal studies and what might be expected in early-phase human trials, though direct human correlation is excluded in this context. ed.ac.uk Studies have shown varying degrees of success in this translation, with some analyses indicating that a significant percentage of therapies that show promise in animals proceed to human trials. ed.ac.uksciencemediacentre.es The transition from animal studies to human trials can take several years. ed.ac.uk
Table 1: Hypothetical Data from Animal Model Studies of this compound
This table is for illustrative purposes only as no specific data for this compound was found.
| Animal Model | Disease Indication | Key Finding |
| Rodent Model of Neuropathic Pain | Neuropathic Pain | Reduction in mechanical allodynia |
| Primate Model of Cognitive Decline | Cognitive Enhancement | Improvement in memory task performance |
Advanced Non-Animal Models for Preclinical Research
In recent years, there has been a significant push towards the development and implementation of advanced non-animal models in preclinical research. endava.comppd.com These models, which include human cell-based assays, organoids, and organ-on-a-chip systems, offer the potential for more human-relevant data and can help to reduce, refine, and replace the use of animals in research (the "3Rs"). ppd.com Despite the growing sophistication of these technologies, no specific applications of these advanced non-animal models in the preclinical research of this compound were identified in the conducted searches.
Human Cell-Based Assay Development
Human cell-based assays are a cornerstone of modern drug discovery, providing a platform to screen compounds for biological activity and potential toxicity in a human-relevant context. nih.gov These assays can range from simple single-cell-type cultures to more complex co-culture systems that better mimic the cellular environment of tissues. oncolines.com No evidence from the conducted searches suggests that human cell-based assays have been specifically developed or utilized for the investigation of this compound.
The development of a cell-based assay for a compound like this compound would involve selecting appropriate human cell lines or primary cells that are relevant to the anticipated therapeutic target. ppd.com For instance, if this compound is hypothesized to have neurological effects, neuronal or glial cell lines would be appropriate choices. The assay would then be designed to measure a specific biological response, such as cell viability, proliferation, or the expression of a particular biomarker. oncolines.com
These in vitro assays are crucial for making "go" or "no-go" decisions in the early stages of drug development and can provide valuable insights into a compound's mechanism of action. They are also instrumental in predicting potential adverse effects before moving to more complex and costly testing methods.
Table 2: Illustrative Examples of Human Cell-Based Assays
This table is for illustrative purposes only as no specific data for this compound was found.
| Assay Type | Cell Line | Endpoint Measured |
| Neuronal Viability Assay | SH-SY5Y neuroblastoma cells | ATP levels as a measure of cell viability |
| Anti-inflammatory Assay | Primary human macrophages | Reduction in cytokine release |
Organoid Systems in Mechanistic Studies
Organoids are three-dimensional (3D) cell cultures derived from stem cells that self-organize to form structures resembling miniature organs. frontiersin.orgtechnologynetworks.comnih.gov These "mini-organs" can recapitulate aspects of the architecture and function of their real-life counterparts, making them powerful tools for studying development, disease, and drug responses. frontiersin.orgtechnologynetworks.comnih.govnih.gov The conducted searches did not yield any publications describing the use of organoid systems in the mechanistic study of this compound.
For a compound with unknown biological activities like this compound, organoids could offer significant advantages for mechanistic studies. frontiersin.orgtechnologynetworks.com For example, brain organoids could be used to investigate neurodevelopmental effects or neurodegenerative disease pathways. nih.govnih.gov Liver organoids could be employed to study metabolism and potential hepatotoxicity. nih.gov By preserving the genetic and phenotypic characteristics of the original tissue, patient-derived organoids can also be used for personalized medicine research. technologynetworks.com
The ability to perform high-throughput screening on organoids further enhances their utility in drug discovery. technologynetworks.com This allows for the testing of numerous compounds and concentrations to understand their effects on a more physiologically relevant system than traditional 2D cell cultures. technologynetworks.com
Organ-on-a-Chip and Microphysiological Systems
Organ-on-a-chip (OOC) technology integrates cell culture with microfluidics to create devices that mimic the dynamic physical and chemical environments of living organs. micronit.comharvard.eduwearecellix.commdpi.com These systems can model tissue-tissue interfaces, mechanical forces, and fluid flow, providing a more holistic view of organ function than static cultures. harvard.edumdpi.com There is no information from the conducted searches to suggest that this compound has been studied using organ-on-a-chip or other microphysiological systems.
OOCs offer a promising platform for preclinical research by enabling the study of organ-level pathophysiology and drug responses in a controlled in vitro setting. harvard.edumdpi.com For a novel compound, a "human-on-a-chip" approach, where multiple OOCs representing different organs are fluidically linked, could provide insights into systemic effects and potential off-target toxicities. mdpi.com This technology is still evolving but holds the potential to accelerate drug development and provide more predictive data for human safety and efficacy. harvard.edu
Table 3: Potential Applications of Organ-on-a-Chip for a Novel Compound
This table is for illustrative purposes only as no specific data for this compound was found.
| Organ-on-a-Chip Model | Potential Application |
| Liver-Chip | Assessment of drug metabolism and hepatotoxicity |
| Brain-Chip | Evaluation of neuroprotective or neurotoxic effects |
| Gut-Chip | Study of absorption and effects on intestinal barrier function |
In Silico Modeling for Predictive Research
In silico modeling uses computer simulations and computational methods to predict the biological activity, pharmacokinetic properties, and potential toxicity of chemical compounds. endava.comnih.govibri.org.in These approaches are valuable in the early stages of drug discovery for screening large libraries of virtual compounds and prioritizing candidates for synthesis and further testing. endava.comibri.org.in The conducted searches did not find any studies that have applied in silico modeling to the predictive research of this compound.
Analytical Methodologies for Pyrrolidinocholine Characterization and Quantification
Chromatographic Techniques for Separation and Detection
Chromatography is a fundamental technique for isolating pyrrolidinocholine from complex mixtures, such as biological samples. The choice of chromatographic method depends on the analyte's properties and the sample matrix.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of non-volatile, polar compounds like this compound. nih.gov Due to its quaternary ammonium (B1175870) structure, this compound is highly polar and requires specific HPLC modes for effective retention and separation.
Hydrophilic Interaction Liquid Chromatography (HILIC) is particularly well-suited for analyzing choline (B1196258) and its analogs. jst.go.jp HILIC columns retain polar compounds, allowing for their separation from less polar matrix components. Methods have been developed for the simultaneous analysis of multiple choline-containing compounds using HILIC coupled with mass spectrometry. jst.go.jp
Reversed-phase (RP) HPLC can also be used, often with ion-pairing reagents in the mobile phase to enhance the retention of the cationic this compound on the non-polar stationary phase. However, peak tailing can be an issue due to the ionic nature of the analyte, which can sometimes be mitigated by adjusting the ionic strength of the mobile phase. nih.gov
Cation-exchange HPLC is another effective technique, directly leveraging the positive charge of the this compound molecule for separation on a stationary phase with negatively charged functional groups. snmjournals.org
Common detectors for HPLC include UV detectors, although the sensitivity may be limited if the molecule lacks a strong chromophore. nih.govsielc.com More commonly, HPLC is coupled with mass spectrometry for highly sensitive and specific detection. researchgate.net
Table 1: Example HPLC Conditions for Choline Analog Analysis
| Parameter | Condition | Source |
|---|---|---|
| Technique | Cation-Exchange HPLC | snmjournals.org |
| Column | Partisil SCX (250 x 4.6 mm) | snmjournals.org |
| Mobile Phase | 0.25 mol/L sodium dihydrogen phosphate (B84403) (pH 4.8) and acetonitrile (B52724) (90:10) | snmjournals.org |
| Flow Rate | 1.8 mL/min | snmjournals.org |
| Detection | UV (206 nm) and Radiometric (for labeled analogs) | snmjournals.org |
Gas Chromatography (GC)
Gas Chromatography (GC) is a powerful separation technique, but it is primarily suited for volatile and thermally stable compounds. gcms.cz this compound, as a quaternary ammonium salt, is non-volatile and cannot be directly analyzed by GC. researchgate.net Therefore, its analysis requires a chemical modification step known as derivatization to convert it into a volatile and thermally stable derivative.
Derivatization reactions aim to mask the polar functional groups of the analyte. researchgate.net For choline and its analogs, this often involves techniques like pyrolysis-gas chromatography, where the compound is thermally degraded into simpler, more volatile products before entering the GC column. Another approach is chemical derivatization, such as esterification or silylation, to produce a less polar and more volatile molecule suitable for GC analysis. researchgate.net The choice of carrier gas is also crucial, with helium, nitrogen, and hydrogen being common options. scioninstruments.com
However, these derivatization steps can be complex, time-consuming, and may introduce variability into the analysis. Consequently, liquid chromatography methods are generally preferred for this compound and other quaternary ammonium compounds.
Hyphenated Chromatographic Techniques
To achieve the highest levels of sensitivity and selectivity, chromatographic systems are frequently coupled with mass spectrometry (MS). This combination, known as a hyphenated technique, leverages the separation power of chromatography with the precise detection and identification capabilities of MS. researchgate.netchromatographyonline.com
Liquid Chromatography-Mass Spectrometry (LC-MS), and particularly its tandem version (LC-MS/MS), is the most widely used and powerful technique for the quantification of this compound and related compounds in complex biological matrices. jst.go.jpjfda-online.com HPLC separates the analyte from the sample matrix, after which the mass spectrometer provides detection with high specificity based on the mass-to-charge ratio of the compound and its fragments. researchgate.net Techniques like electrospray ionization (ESI) are used to generate ions from the HPLC eluent before they enter the mass analyzer. nih.gov LC-MS/MS offers excellent sensitivity, often reaching detection limits in the low ng/mL range. nih.govnih.gov
Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed, provided that appropriate derivatization is performed. chromatographyonline.com GC-MS combines the high-resolution separation of GC with the identification power of MS, making it a robust tool for analyzing the volatile derivatives of this compound. spectroscopyonline.com
Spectroscopic and Spectrometric Approaches
Spectroscopic and spectrometric methods are indispensable for both the structural elucidation and quantification of this compound.
Mass Spectrometry (MS) Applications in this compound Analysis
Mass spectrometry (MS) is a key analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used for both qualitative identification and quantitative measurement of this compound. nih.gov When coupled with chromatographic separation (LC-MS or GC-MS), it provides unparalleled specificity and sensitivity. researchgate.net
In tandem mass spectrometry (MS/MS), a specific ion (the precursor ion) corresponding to this compound is selected, fragmented, and the resulting product ions are detected. nih.gov This process, often performed in Multiple Reaction Monitoring (MRM) mode, significantly enhances selectivity and is the gold standard for quantitative bioanalysis. nih.gov The fragmentation pattern of choline analogs is often characterized by specific neutral losses or the formation of characteristic product ions. For instance, a common product ion for choline is observed at m/z 58. jst.go.jp
Table 2: Example Mass Spectrometry Transitions for Choline Analogs
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Source |
|---|---|---|---|
| Choline | 104 | 60 | bevital.no |
| d9-Choline | 113 | 69 | bevital.no |
| Betaine | 118 | 59 | bevital.no |
| Acetylcholine (B1216132) | 146 | 87 | jst.go.jp |
Note: Optimal product ions can vary based on instrumentation and conditions. For example, some studies report m/z 58 as the most intense product ion for choline. jst.go.jp
Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) is a powerful technique primarily used to study protein conformation, dynamics, and interactions. nih.govcreative-proteomics.com It works by measuring the rate at which amide hydrogen atoms on the backbone of a protein exchange with deuterium (B1214612) atoms when the protein is placed in a deuterated solvent like D₂O. creative-proteomics.com The rate of exchange is dependent on the hydrogen's solvent accessibility and its involvement in hydrogen bonding, providing insights into the protein's structure. ukri.org
While HDX-MS is not typically used for the direct analysis of small molecules like this compound, it is an invaluable tool for studying the interactions between such small molecules (ligands) and their protein targets. nih.govmtoz-biolabs.com By comparing the deuterium uptake of a protein in the absence and presence of this compound, researchers can identify binding sites and characterize conformational changes in the protein that occur upon binding. ukri.orgmtoz-biolabs.com This approach can reveal how a small molecule like this compound might modulate the structure and, consequently, the function of a target protein. mtoz-biolabs.com The analysis can be used to map interaction sites and understand allosteric effects. nih.govmtoz-biolabs.com
Native Mass Spectrometry
Native Mass Spectrometry (MS) is a powerful technique that analyzes molecules and their non-covalent complexes in a state that closely resembles their native, solution-phase conformation. nih.govdrugtargetreview.com This is achieved by using "soft" ionization techniques, such as electrospray ionization (ESI), under carefully controlled, non-denaturing conditions. drugtargetreview.com The core principle is to transfer intact molecular assemblies from a physiological-like solution into the gas phase for mass analysis, thereby preserving the non-covalent interactions. nih.govdrugtargetreview.com
For a compound like this compound, native MS would be particularly valuable for studying its interactions with biological macromolecules, such as proteins or nucleic acids. nih.gov By preserving the delicate, non-covalent bonds, the technique can provide crucial information on:
Binding Stoichiometry: Determining the precise ratio of this compound molecules bound to a target protein. thermofisher.com
Complex Composition and Topology: Identifying the components of a larger assembly in which this compound is a ligand. nih.gov
Conformational Changes: Observing shifts in the mass or shape (via ion mobility-mass spectrometry) of a target protein upon binding to this compound. drugtargetreview.com
The process involves exchanging the analyte into a volatile buffer system, like ammonium acetate, that is compatible with ESI-MS while maintaining the folded structure of the complex. drugtargetreview.com The resulting mass spectrum reveals the mass of the intact complex, allowing for the direct observation of the ligand-bound state.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of molecular structure. wikipedia.orgebsco.com It operates by probing the magnetic properties of atomic nuclei (such as ¹H and ¹³C) when placed in a strong magnetic field. The resulting spectrum provides detailed information about the chemical environment of each atom, their connectivity, and the three-dimensional structure of the molecule. wikipedia.orgebsco.com
For the structural elucidation of this compound, both ¹H and ¹³C NMR would be employed.
¹H NMR: Would reveal the number of different types of protons, their chemical environment, and which protons are adjacent to one another. Key signals would correspond to the protons on the pyrrolidinium (B1226570) ring and the ethyl-choline backbone.
¹³C NMR: Would identify all unique carbon atoms in the molecule, providing complementary information to confirm the carbon skeleton.
The chemical shifts (δ) are highly characteristic of the local electronic environment, allowing for precise structural assignment. libretexts.org
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
This table presents expected chemical shift ranges based on the molecular structure. Actual values may vary based on solvent and experimental conditions.
| Atom Type | Nucleus | Predicted Chemical Shift (ppm) | Description |
|---|---|---|---|
| N-CH₂ (ring) | ¹H | 3.4 - 3.8 | Protons on carbons adjacent to the quaternary nitrogen within the pyrrolidinium ring. |
| C-CH₂-C (ring) | ¹H | 2.0 - 2.4 | Protons on the other carbons of the pyrrolidinium ring. |
| N⁺-CH₂ (choline) | ¹H | 3.5 - 3.9 | Protons on the choline methylenes adjacent to the nitrogen. |
| O-CH₂ (choline) | ¹H | 4.0 - 4.4 | Protons on the choline methylene (B1212753) adjacent to the oxygen. |
| N-CH₂ (ring) | ¹³C | 60 - 65 | Carbons adjacent to the quaternary nitrogen within the pyrrolidinium ring. |
| C-CH₂-C (ring) | ¹³C | 21 - 25 | Other carbons of the pyrrolidinium ring. |
| N⁺-CH₂ (choline) | ¹³C | 65 - 70 | Carbon on the choline chain adjacent to the nitrogen. |
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy
IR and UV-Vis spectroscopy are absorption techniques that provide complementary structural information. mrclab.com
Infrared (IR) Spectroscopy measures the absorption of infrared radiation, which excites molecular vibrations (stretching, bending). mrclab.com It is particularly useful for identifying the presence of specific functional groups. For this compound, an IR spectrum would be characterized by:
C-H Stretching: Strong absorptions in the 2850-3000 cm⁻¹ region from the methylene groups.
C-N Stretching: Absorptions in the 1000-1250 cm⁻¹ region.
C-O Stretching: A strong band typically around 1050-1150 cm⁻¹ for the alcohol C-O bond.
O-H Stretching: A broad band around 3200-3600 cm⁻¹ if water is present or if the counter-ion is a hydroxide.
Ultraviolet-Visible (UV-Vis) Spectroscopy measures the absorption of UV or visible light, which corresponds to electronic transitions within a molecule. msu.edu This technique is most effective for molecules containing chromophores, such as conjugated double bonds or aromatic rings. msu.edudrawellanalytical.com this compound, being a saturated quaternary ammonium salt, lacks significant chromophores. Therefore, it is not expected to show strong absorption in the standard UV-Vis range (200-800 nm) and this technique would have limited utility for its direct characterization or quantification. msu.edu
Advanced Detection and Quantification Strategies
Beyond standard characterization, advanced strategies are employed for highly sensitive detection and quantification, particularly in complex biological or environmental samples.
Radiometric Detection for Labeled Analogs
Radiometric detection offers exceptional sensitivity and is the gold standard for many tracer studies. revvity.com This method involves synthesizing an analog of the target molecule that incorporates a radioactive isotope. The radiation emitted by the isotope is then measured by a detector, such as a liquid scintillation counter or a positron emission tomography (PET) scanner. revvity.comresearchgate.net
For this compound, a carbon-11 (B1219553) ([¹¹C]) labeled analog, [¹¹C-methyl]this compound, has been synthesized for use in PET imaging. researchgate.netresearchgate.net The synthesis involves the reaction of a precursor molecule with a ¹¹C-labeling agent. Research has shown that the radiochemical yield of [¹¹C-methyl]this compound can be optimized by adjusting reaction conditions. researchgate.netresearchgate.net The addition of a base, for instance, was found to increase the yield. researchgate.netresearchgate.net
Table 2: Synthesis Parameters for [¹¹C-methyl]this compound
| Parameter | Condition / Value | Effect on Yield | Reference |
|---|---|---|---|
| Solvent | Methanol (B129727) or Acetonitrile | Equally good yields in both solvents. | researchgate.net, researchgate.net |
| Reaction Time | 5-10 minutes | Time to reach maximum radiochemical yield. | researchgate.net, researchgate.net |
| Base Addition | Yes | Increases the radiochemical yield. | researchgate.net, researchgate.net |
| Optimized Yield | 40% | Maximum reported radiochemical yield. | researchgate.net, researchgate.net |
This radiolabeled analog allows for non-invasive, in-vivo studies of the biodistribution and kinetics of this compound.
Electrochemical Sensing Methods
Electrochemical sensors are analytical devices that convert a chemical interaction into a measurable electrical signal, such as current or potential. mdpi.comprocesssensing.com These methods are known for their high sensitivity, rapid response, and potential for miniaturization. mdpi.com An electrochemical sensor typically consists of a recognition element that specifically interacts with the analyte (in this case, this compound) and a transducer that converts this interaction into an electrical signal. nih.gov
While specific electrochemical sensors for this compound are not widely documented, the principles can be readily applied. A potential approach could involve an ion-selective electrode (ISE) .
Principle: An ISE contains a membrane embedded with a specific ionophore that selectively binds the target ion. For this compound, the ionophore would be a molecule designed to have a high affinity for the quaternary ammonium head group.
Transduction: The binding of the positively charged this compound cation at the membrane surface generates a potential difference across the membrane.
Quantification: According to the Nernst equation, this potential is proportional to the logarithm of the analyte's concentration, allowing for quantification. nih.gov
Alternatively, an amperometric sensor could be developed if this compound could be made to participate in a redox reaction at an electrode surface, perhaps through enzymatic conversion or chemical derivatization. mdpi.com The use of nanomaterials, such as gold nanoparticles or carbon nanotubes, could further enhance the sensitivity and stability of such sensors by increasing the electrode surface area and facilitating electron transfer. core.ac.uk
Neurochemical and Neurobiological Research Contexts of Pyrrolidinocholine
Investigations into Neurotransmitter System Interactions
There is no specific information available in the reviewed scientific literature regarding direct investigations into the interactions of Pyrrolidinocholine with neurotransmitter systems. The cholinergic system, which utilizes the neurotransmitter acetylcholine (B1216132), involves two primary types of receptors: nicotinic and muscarinic, both of which are critical in the central and peripheral nervous systems. nih.govnih.govnih.gov Research on other molecules, such as certain pyrrolizidine (B1209537) alkaloids, has explored interactions with muscarinic acetylcholine receptors, but these findings are not directly applicable to this compound. nih.gov While acetylcholine's role in modulating other systems like the dopamine (B1211576) and serotonin (B10506) systems is established, the specific modulatory effects of this compound have not been detailed in the available preclinical research.
Role in Neuronal Signaling Pathways
Detailed research findings on the specific role of this compound in neuronal signaling pathways are absent from the available literature. Neuronal activation via cholinergic receptors can trigger various intracellular signaling cascades. For instance, nicotinic acetylcholine receptor activation can lead to calcium influx and modulate pathways affecting synaptic plasticity and cell survival. nih.govnih.gov Muscarinic receptors, being G-protein coupled, can activate or inhibit enzymes like adenylyl cyclase, leading to changes in cyclic AMP (cAMP) levels and influencing protein kinase activity. youtube.com However, no studies were found that specifically link this compound to the activation or inhibition of these or other pathways, such as the MAPK/ERK or PI3K/Akt pathways.
Preclinical Neuropharmacological Studies (excluding human studies)
Specific preclinical neuropharmacological studies focusing on this compound are not described in the reviewed scientific literature. Preclinical studies are fundamental for characterizing the effects of a compound on physiological functions. nih.gov Such studies would typically involve in vitro assays to determine receptor binding and functional activity, as well as in vivo animal models to observe effects on behavior and neurochemical balances. No data on receptor binding affinities, functional assays (agonist or antagonist activity), or neuropharmacological effects in animal models for this compound could be retrieved.
Due to the lack of available data, no data tables can be generated.
Future Research Directions and Unexplored Avenues for Pyrrolidinocholine
Development of Novel Analogs and Derivatives
The synthesis of novel analogs and derivatives based on the Pyrrolidinocholine scaffold is a primary focus for future research. The core pyrrolidine (B122466) ring is a versatile structure found in many biologically active molecules and alkaloids. frontiersin.orgnih.gov By modifying this core, researchers aim to create new compounds with tailored properties for various research applications, such as molecular imaging and antimicrobial studies.
One significant area of development is in the field of Positron Emission Tomography (PET) imaging. globenewswire.comnih.gov Analogs of choline (B1196258), such as [¹¹C-methyl]this compound, are used as radiotracers to non-invasively monitor metabolic processes. researchgate.net Future work will likely involve creating new radiolabeled analogs to enhance imaging precision, improve radiochemical yields, and expand their use in neuro-oncology and for studying conditions like Alzheimer's disease. globenewswire.comopenmedscience.com For example, research has shown that the addition of a base during the synthesis of [¹¹C-methyl]this compound can increase the radiochemical yield, a finding that can be built upon for future analogs. researchgate.netresearchgate.net
Another promising direction is the development of pyrrolidinedione derivatives, which have shown potential as a novel class of antibiotics. nih.gov Natural products like moiramide B and andrimid, which contain a pyrrolidinedione structure, act by targeting bacterial fatty acid biosynthesis. nih.gov Structure-activity relationship (SAR) studies have indicated that while the pyrrolidinedione group is crucial for target binding, the fatty acid side chain can be extensively modified. nih.gov This allows for the optimization of physicochemical properties, and future research will likely focus on creating a diverse library of these derivatives to explore their full potential. frontiersin.orgnih.govmdpi.com
| Compound/Analog | Key Structural Feature | Primary Research Application | Rationale for Development |
| This compound | Quaternary ammonium (B1175870) head with a pyrrolidine ring. | Foundational structure for derivative synthesis. | To serve as a scaffold for developing new research tools. |
| [¹¹C-methyl]this compound | This compound labeled with Carbon-11 (B1219553). | PET imaging tracer for metabolic processes. | To non-invasively visualize and study cellular activity in research models. researchgate.net |
| [¹¹C-methyl]piperidinocholine | An analog where the pyrrolidine ring is replaced by a piperidine (B6355638) ring. | Comparative PET imaging tracer. | To understand how ring size and structure affect tracer uptake and distribution. researchgate.net |
| Pyrrolidinedione Derivatives (e.g., Moiramide B) | Contains a pyrrolidinedione ring system. | Development of novel antibacterial agents. | To target essential bacterial pathways like fatty acid synthesis, offering new mechanisms of action. nih.gov |
| Pyrrolidinedione–Thiazolidinone Hybrids | Hybrid molecules combining pyrrolidinedione and thiazolidinone scaffolds. | Investigation of novel anticancer compounds in preclinical models. | To create multifunctional molecules that can induce apoptosis in cancer cells. mdpi.com |
Integration of Multi-Omics Data in this compound Research
To gain a comprehensive understanding of how this compound and its derivatives function at a molecular level, future research will increasingly rely on the integration of multi-omics data. nih.govpnas.org This approach combines data from various "omics" fields—such as genomics, transcriptomics, proteomics, and metabolomics—to create a holistic picture of biological systems. frontiersin.org
By applying multi-omics analyses, researchers can move beyond studying isolated effects and instead map the complex networks of molecular interactions that are influenced by these compounds. For example, integrated analysis of transcriptomics and proteomics could reveal how a this compound analog affects gene expression and subsequent protein production in a cell. nih.gov Adding metabolomics data could then show how these changes impact cellular metabolic pathways, such as phosphatidylcholine biosynthesis. nih.govpnas.org
This integrated approach is crucial for identifying the specific cellular pathways and molecular targets with which this compound derivatives interact. frontiersin.org It can help in understanding the mechanisms behind the observations in functional assays, such as why a particular derivative shows antimicrobial activity or how a PET tracer accumulates in certain cells. researchgate.netnih.gov This deeper, system-level understanding is essential for the rational design of new and more effective compounds for research purposes. frontiersin.org
| Omics Layer | Data Generated | Potential Insights for this compound Research |
| Genomics | Complete DNA sequence and genetic variations. | Identify genetic factors that may influence cellular responses to this compound derivatives. |
| Transcriptomics | RNA transcripts, revealing gene expression patterns. | Understand how this compound analogs alter gene expression in target cells or tissues. |
| Proteomics | The entire set of proteins, their structures, and functions. | Identify specific proteins that bind to or are modulated by this compound, revealing its mechanism of action. |
| Metabolomics | Small-molecule chemicals (metabolites) within a biological sample. | Characterize changes in metabolic pathways, such as choline metabolism, in response to treatment with a this compound analog. nih.govpnas.org |
| Integrated Multi-Omics | Combined analysis of two or more omics datasets. | Build comprehensive models of the molecular networks affected by this compound, linking genetic predispositions to functional outcomes. frontiersin.org |
Advancements in Targeted Delivery Systems (excluding human clinical applications)
The development of advanced delivery systems is a critical area of future research for precisely controlling the distribution of this compound and its derivatives in experimental settings. As quaternary ammonium compounds, these molecules possess a permanent positive charge, which can be leveraged in the design of targeted delivery vehicles. frontiersin.orgmdpi.com The goal is to enhance their efficacy in preclinical models by ensuring they reach their intended target cells or tissues while minimizing off-target effects.
A variety of nanocarriers are being explored for this purpose. These include:
Lipid-based systems : Liposomes and solid lipid nanoparticles can encapsulate compounds, potentially improving their stability and controlling their release.
Polymer-based systems : Polymeric micelles and dendrimers offer versatile platforms that can be engineered for specific properties. plos.org
Hybrid systems : Nanoparticles that combine polymers and lipids, or are functionalized with materials like quaternary ammonium chitosan (B1678972), are being developed to offer enhanced targeting and biocompatibility. mdpi.comresearchgate.netnih.gov
A key strategy in targeted delivery is the functionalization of these nanocarriers with specific ligands, such as peptides or antibodies, that recognize and bind to receptors on the surface of target cells. plos.org For instance, a nanoparticle carrying a this compound-based antimicrobial could be decorated with a peptide that binds specifically to a bacterial surface protein. This would concentrate the compound where it is needed and reduce its exposure to other cells.
Future research in this area will focus on designing and testing these "smart" delivery systems in cell culture and animal models. The development of systems that respond to specific stimuli, such as changes in pH or the presence of certain enzymes, is also a promising avenue for achieving highly controlled release of the encapsulated compounds. plos.org
| Delivery System | Description | Potential Application for this compound Research | Key Advantage |
| Liposomes | Spherical vesicles composed of a lipid bilayer. | Encapsulating this compound derivatives for controlled release studies in vitro. | Biocompatibility and ability to carry both hydrophilic and hydrophobic compounds. |
| Polymeric Micelles | Self-assembled nanoparticles from amphiphilic block copolymers. | Delivering hydrophobic this compound analogs to specific cellular compartments in research models. | Simple preparation and controlled release kinetics. plos.org |
| Quaternary Ammonium Chitosan Nanoparticles | Nanoparticles made from a biocompatible and positively charged chitosan derivative. | Delivering antimicrobial this compound derivatives to bacterial biofilms. mdpi.comnih.gov | Enhanced mucoadhesivity and inherent antimicrobial properties. mdpi.com |
| Antibody-Drug Conjugates (ADCs) | A targeting antibody linked to a payload, in this case, a this compound derivative. | To investigate the targeted killing of specific cell types (e.g., cancer cells) in preclinical studies. | High specificity for target cells, reducing potential off-target toxicity in experimental systems. plos.org |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Pyrrolidinocholine, and how can researchers ensure reproducibility in its synthesis?
- Methodological Answer : this compound synthesis typically involves quaternization of pyrrolidine derivatives with choline analogs. To ensure reproducibility, document reagent purity, solvent conditions (e.g., anhydrous environments), and reaction kinetics (temperature, time). Follow protocols akin to assay preparation guidelines, such as pre-weighing standards and validating each step via thin-layer chromatography (TLC) or NMR . Include detailed characterization data (e.g., H/C NMR, HRMS) in the main manuscript for novel compounds, with extended datasets in supplementary materials .
Q. How should researchers design initial biochemical studies to assess this compound’s cellular uptake or receptor interactions?
- Methodological Answer : Use the PICOT framework to structure the study:
- P opulation: Specific cell lines (e.g., neuronal cells) or membrane models.
- I ntervention: this compound concentration gradients or competitive assays with known cholinergic agents.
- C omparison: Control groups with untreated cells or alternative quaternary ammonium compounds.
- O utcome: Quantify uptake via fluorescent tagging or radiolabeling; measure receptor binding via surface plasmon resonance (SPR).
- T ime: Define incubation periods and kinetic intervals . Validate results with triplicate experiments and statistical tests (e.g., ANOVA) .
Advanced Research Questions
Q. What mechanistic hypotheses exist for this compound’s role in modulating cholinergic signaling, and how can they be tested experimentally?
- Methodological Answer : Current hypotheses suggest this compound acts as a choline transport competitor or allosteric modulator. To test these:
- Competitive Assays : Co-administer this compound with H-choline and measure uptake inhibition in synaptosomal preparations .
- Allosteric Modulation : Use patch-clamp electrophysiology to assess acetylcholine receptor currents in the presence of this compound .
- Computational Modeling : Perform molecular docking studies to predict binding affinities against crystal structures of acetylcholine-binding proteins . Contrast results with systematic reviews of analogous compounds to identify mechanistic divergences .
Q. How can researchers resolve contradictions in reported EC50 values for this compound across studies?
- Methodological Answer : Conduct a scoping review to map variability sources:
- Compare Methodologies : Assess differences in assay conditions (e.g., pH, ionic strength) or cell models (primary vs. immortalized lines) .
- Standardize Protocols : Propose a unified assay framework (e.g., fixed incubation time, standardized buffer systems) and validate across labs .
- Meta-Analysis : Pool data from multiple studies using random-effects models to calculate weighted EC50 estimates, accounting for inter-study heterogeneity .
Q. What strategies are recommended for evaluating this compound’s stability under physiological conditions?
- Methodological Answer : Design stability studies using:
- Accelerated Degradation Tests : Expose this compound to varying temperatures/pH levels and quantify degradation via HPLC-UV .
- Metabolic Profiling : Incubate with liver microsomes or plasma esterases to identify metabolites via LC-MS/MS .
- Long-Term Stability : Store samples at -80°C, 4°C, and room temperature, assessing integrity at fixed intervals (e.g., 0, 30, 90 days) .
Q. How can researchers explore this compound’s potential in novel applications (e.g., neuroprotection or drug delivery)?
- Methodological Answer :
- Literature Mining : Use tools like PubMed and Scopus to identify gaps in neuroprotection studies, focusing on cholinergic deficits in Alzheimer’s models .
- In Silico Screening : Predict blood-brain barrier permeability via PAMPA assays or quantitative structure-activity relationship (QSAR) models .
- Hypothesis Testing : In animal models, administer this compound pre-/post-neurotoxic insults and quantify outcomes (e.g., neuronal survival, cytokine levels) .
Q. What experimental frameworks are suitable for studying this compound’s synergy with other neuromodulators?
- Methodological Answer : Apply factorial design experiments:
- Variables : Independent variables (this compound and co-administered drug concentrations); dependent variables (e.g., synaptic plasticity markers).
- Isobolographic Analysis : Determine additive, synergistic, or antagonistic effects using combination index (CI) calculations .
- Mechanistic Correlations : Use transcriptomics/proteomics to identify pathways altered by combination therapy vs. monotherapy .
Q. How can researchers optimize detection limits for this compound in complex biological matrices?
- Methodological Answer :
- Sample Preparation : Use solid-phase extraction (SPE) with cationic exchange cartridges to isolate this compound from plasma/urine .
- Sensitivity Enhancement : Derivatize with dansyl chloride for fluorescence detection or employ tandem mass spectrometry (MS/MS) for low-abundance quantification .
- Validation : Follow FDA bioanalytical guidelines for linearity (R > 0.99), precision (CV < 15%), and recovery (85-115%) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
